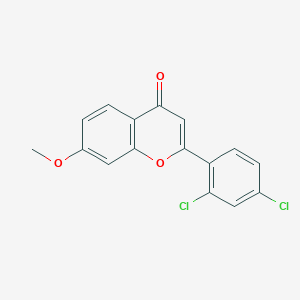

2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

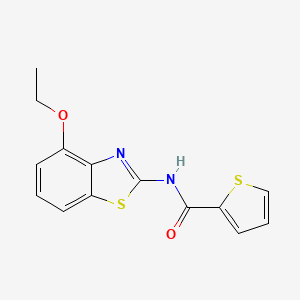

2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one , also known as 2-(2,4-DCP)-7-methoxychromone , is a chemical compound with the molecular formula C₁₅H₈Cl₂O₃ . It is a white solid that exhibits mild acidity (pKₐ = 7.9). This compound serves as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one consists of a chromone core with a 2,4-dichlorophenyl group at one position and a methoxy group at another. The trichloromethyl substituent adds further complexity to the structure. Crystallographic studies would provide detailed insights into its three-dimensional arrangement .

Applications De Recherche Scientifique

Structural Aspects and Dissociation Studies

One study focused on the structural aspects of mechanical and thermal dissociation of central bonds in chromenyl derivatives, including effects of substituents like methoxy groups on radical dissociation. This work is crucial for understanding the chemical stability and reactivity of such compounds under different conditions (Ohkanda et al., 1992).

Photopolymerization Applications

In the field of polymer science, research has been conducted on the use of chromophore-linked compounds for nitroxide-mediated photopolymerization. This involves the decomposition of these compounds under UV irradiation to generate radicals, paving the way for new polymerization techniques (Guillaneuf et al., 2010).

Electrochemical Reduction

Research into the electrochemical reduction of methoxychlor at carbon and silver cathodes highlights the environmental applications of such chemical processes, including the detoxification of pollutants (McGuire & Peters, 2016).

Photogeneration and Reactivity

Studies have also explored the photogeneration and reactivity of aryl cations from aromatic halides, indicating the potential for creating novel chemical reactions and pathways involving chromenone derivatives (Protti et al., 2004).

Environmental Degradation

The photocatalytic degradation of pollutants in UV-illuminated aqueous suspensions has been investigated, with chromenone derivatives playing a role in the degradation process, indicating their potential use in environmental cleanup efforts (Sun & Pignatello, 1995).

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O3/c1-20-10-3-5-12-14(19)8-16(21-15(12)7-10)11-4-2-9(17)6-13(11)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVZEGGFENUXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)

![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)

![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)